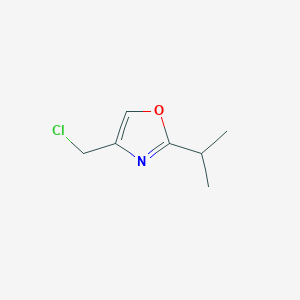

4-(Chloromethyl)-2-isopropyloxazole

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole heterocycles are a class of five-membered aromatic compounds containing one oxygen and one nitrogen atom in the ring. slideshare.nettandfonline.com These structures are of considerable interest to organic chemists and are significant in medicinal and process chemistry. acs.org The unique arrangement of heteroatoms in the oxazole ring allows for a variety of non-covalent interactions, enabling them to bind to a wide spectrum of receptors and enzymes in biological systems. nih.gov

The versatility of oxazoles has led to their incorporation into numerous clinically used drugs, highlighting their broad utility in the pharmaceutical field. slideshare.netnih.gov Oxazole derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govaip.org Their adaptability as precursors for the synthesis of new bioactive molecules has expanded their use in medicinal chemistry in recent years. aip.org The synthesis of oxazole-containing compounds is a significant area of research, with various methods being developed to create diverse derivatives. nih.govaip.org

Contextualizing 4-(Chloromethyl)-2-isopropyloxazole within the Broader Oxazole Chemical Space

This compound is a specific derivative within the larger family of oxazole compounds. Its structure features a chloromethyl group at the 4-position and an isopropyl group at the 2-position of the oxazole ring. This particular substitution pattern provides a unique reactive handle—the chloromethyl group—which is a key feature for its utility in further chemical transformations. The presence of the isopropyl group also influences the molecule's steric and electronic properties.

The chloromethyl group is a versatile functional group in organic synthesis, known for its ability to participate in various nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide range of other functional groups at the 4-position of the oxazole ring, making this compound a valuable building block for the synthesis of more complex molecules. The study of such substituted oxazoles is crucial for expanding the chemical space and developing new compounds with potential applications.

Research Objectives and Scope for this compound Studies

The primary research objective for studying this compound is to fully characterize its chemical properties and explore its potential as an intermediate in organic synthesis. This includes investigating its synthesis, reactivity, and the application of its derivatives. A key focus is to understand how the interplay between the chloromethyl and isopropyl substituents on the oxazole ring dictates its reactivity and potential for creating diverse molecular architectures.

The scope of these studies typically involves:

Developing efficient and scalable synthetic routes to this compound.

Investigating the scope and limitations of its reactions with various nucleophiles.

Characterizing the physicochemical and spectroscopic properties of the compound and its derivatives.

Exploring its application in the synthesis of more complex and potentially biologically active molecules.

Data from these studies contribute to the broader understanding of oxazole chemistry and provide valuable tools for medicinal and materials chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10ClNO |

| Molecular Weight | 159.613 g/mol chemsrc.com |

| Boiling Point | 204.4°C at 760 mmHg chemsrc.com |

| Density | 1.114 g/cm³ chemsrc.com |

| Flash Point | 77.4°C chemsrc.com |

| Refractive Index | 1.478 chemsrc.com |

| LogP | 2.53680 chemsrc.com |

Interactive Data Table: Spectroscopic Information

| Type of Spectroscopy | Data |

| ¹H NMR | Chemical shifts would be expected for the isopropyl protons, the chloromethyl protons, and the oxazole ring proton. |

| ¹³C NMR | Signals would correspond to the carbon atoms of the isopropyl group, the chloromethyl group, and the three distinct carbon atoms of the oxazole ring. acs.org |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the monoisotopic mass of 159.045092 Da. chemspider.com |

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOPSQQXAHCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376876 | |

| Record name | 4-(Chloromethyl)-2-isopropyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-97-0 | |

| Record name | 4-(Chloromethyl)-2-isopropyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Aspects of 4 Chloromethyl 2 Isopropyloxazole

Electrophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is generally considered an electron-poor aromatic system, which makes electrophilic substitution reactions challenging unless the ring is substituted with electron-donating groups. wikipedia.orgpharmaguideline.com The nitrogen atom in the ring donates electron density, making the ring more susceptible to electrophilic attack, with the C5 position being the most reactive site, followed by C4 and then C2. pharmaguideline.comnumberanalytics.com However, the presence of an isopropyl group at the C2 position and a chloromethyl group at the C4 position in 4-(chloromethyl)-2-isopropyloxazole will influence this reactivity. The isopropyl group is a weak electron-donating group, which could slightly activate the ring towards electrophiles. Conversely, the chloromethyl group is an electron-withdrawing group, which would deactivate the ring.

Aryl- and heteroaryl-substituted oxazoles are prevalent in natural products and pharmaceuticals. acs.org Radical-mediated C-H arylation reactions have emerged as a method for the synthesis of these motifs. acs.org For instance, the C-H arylation of oxazoles with (hetero)aryl iodides can be achieved using cesium carbonate as a base and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a catalytic electron transfer mediator. acs.org This reaction likely proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.org

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C4 position is a key site for nucleophilic substitution reactions, providing a versatile handle for the introduction of various functional groups.

A significant application of the reactivity of the chloromethyl group is its reaction with primary amines to furnish N-substituted aminomethyl azoles. nih.gov This substitution reaction is a valuable strategy for creating diverse azole-containing amino ester building blocks. nih.gov The reaction of this compound with a primary amine would proceed via a nucleophilic attack of the amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

This method has been successfully employed with a variety of primary amines, demonstrating its broad applicability. nih.gov The resulting N-substituted aminomethyl oxazoles are valuable intermediates in the synthesis of more complex molecules, such as heterocycle-modified cyclopeptides. nih.gov

Table 1: Examples of Nucleophilic Substitution with Primary Amines

| Amine Nucleophile | Product | Reference |

|---|---|---|

| Methylamine | N-((2-isopropyloxazol-4-yl)methyl)methanamine | N/A |

| Aniline | N-((2-isopropyloxazol-4-yl)methyl)aniline | N/A |

| Benzylamine | N-((2-isopropyloxazol-4-yl)methyl)-1-phenylmethanamine | N/A |

| p-Methoxyaniline | N-((2-isopropyloxazol-4-yl)methyl)-4-methoxyaniline | nih.gov |

This table presents hypothetical and literature-reported examples to illustrate the scope of the reaction. "N/A" indicates that a specific literature citation for this exact reaction was not found in the provided search results, but the reaction is based on established chemical principles.

Beyond primary amines, the chloromethyl group of this compound is susceptible to attack by other nucleophiles such as thiols and alcohols.

Thiols: Thiols are excellent nucleophiles due to the high polarizability of the sulfur atom. chemistrysteps.commasterorganicchemistry.com The reaction with a thiol (R-SH) would yield a thioether. The corresponding thiolate anion (RS⁻), formed by deprotonation of the thiol, is an even more potent nucleophile. chemistrysteps.com These reactions typically proceed via an SN2 mechanism. masterorganicchemistry.com

Alcohols: Alcohols can also act as nucleophiles, though they are generally weaker than thiols. The reaction with an alcohol (R-OH) would produce an ether. To enhance the reactivity, the alcohol can be converted to its more nucleophilic alkoxide form (RO⁻) by treatment with a strong base. pdx.edu Alternatively, the reaction can be catalyzed by an acid, which protonates the leaving group, making it a better leaving group. libretexts.org A metal-free dehydrative thioetherification method using triflic acid as a catalyst has been reported for the conversion of various alcohols and thiols into thioethers. nih.gov

Nucleophilic substitution reactions at the chloromethyl group can proceed through two primary mechanisms: SN1 and SN2. organic-chemistry.org

SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. organic-chemistry.orglibretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org This pathway is favored by strong nucleophiles and unhindered substrates. Given that the chloromethyl group is a primary halide, the SN2 pathway is highly probable.

SN1 Mechanism: This is a unimolecular, two-step process that involves the formation of a carbocation intermediate after the leaving group departs. libretexts.orgorganic-chemistry.org The rate-determining step is the formation of the carbocation, and the reaction rate depends only on the concentration of the substrate. libretexts.org This pathway is favored by weak nucleophiles and substrates that can form stable carbocations. While a primary carbocation is generally unstable, resonance stabilization from the adjacent oxazole ring could potentially facilitate an SN1 pathway under certain conditions.

The choice between the SN1 and SN2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. organic-chemistry.org

Transformations Involving the Isopropyl Moiety

The isopropyl group at the C2 position is generally less reactive than the chloromethyl group. However, under specific conditions, it could undergo transformations. For instance, radical-initiated reactions could lead to functionalization of the isopropyl group. Oxidation of the isopropyl group is another possibility, potentially yielding an acetyl group or other oxidized species, although this would likely require harsh conditions that might also affect the oxazole ring.

Ring-Opening and Rearrangement Reactions of Oxazole Derivatives

Oxazole rings can undergo cleavage under certain conditions. slideshare.net For example, treatment with strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to ring opening. slideshare.net In the presence of a base, deprotonation at the C2 position can be followed by ring opening to produce an isonitrile. cutm.ac.in

Rearrangement reactions of oxazoles are also known. The Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While this compound is not a 4-acyloxazole, this highlights the potential for skeletal rearrangements in the oxazole system. Additionally, photochemical transposition reactions can convert isoxazoles into their oxazole counterparts. organic-chemistry.org Mesoporous aluminosilicates have been shown to catalyze the Meinwald rearrangement of epoxides to aldehydes, which could be a relevant transformation for oxazole derivatives with epoxide functionalities. rsc.org

Advanced Applications in Organic Synthesis Utilizing 4 Chloromethyl 2 Isopropyloxazole As a Building Block

Precursor for Diversely Functionalized Oxazole (B20620) Compounds

The synthetic utility of 4-(Chloromethyl)-2-isopropyloxazole is primarily derived from the reactivity of its chloromethyl group. This functional group serves as a potent electrophilic site, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide range of functional groups at the 4-position of the oxazole ring, thereby generating a library of diversely functionalized oxazole derivatives.

Research has demonstrated that analogous 2-(halomethyl)oxazoles are effective and reactive scaffolds for synthetic elaboration. nih.gov Through straightforward substitution reactions, the chloromethyl analogue can be used to prepare a variety of derivatives by reacting with nitrogen, oxygen, and sulfur-based nucleophiles. nih.gov

Nitrogen Nucleophiles: Amines can displace the chloride to yield 4-(aminomethyl)-2-isopropyloxazole derivatives. This reaction provides access to primary, secondary, and tertiary amines, which are crucial functional groups in many biologically active molecules.

Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form the corresponding ether linkages, producing 4-(alkoxymethyl)- or 4-(phenoxymethyl)-2-isopropyloxazoles. nih.gov These ether derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov

Sulfur Nucleophiles: Thiolates, such as thiophenoxide, can be employed to synthesize 4-(thiomethyl)-2-isopropyloxazole compounds. nih.gov These thioethers are not only valuable final products but can also serve as intermediates for further transformations, such as oxidation to the corresponding sulfone. nih.gov

The table below summarizes the types of functionalized oxazoles that can be synthesized from a chloromethylated oxazole precursor.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group at Position 4 | Product Class |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amine (R₂NH) | -CH₂-NR₂ | 4-(Aminomethyl)-2-isopropyloxazole |

| Oxygen | Alkoxide (RO⁻) | -CH₂-OR | 4-(Alkoxymethyl)-2-isopropyloxazole |

| Sulfur | Thiolate (RS⁻) | -CH₂-SR | 4-(Thiomethyl)-2-isopropyloxazole |

| Sulfur | Thiocyanate (SCN⁻) | -CH₂-SCN | 4-(Thiocyanatomethyl)-2-isopropyloxazole |

Construction of Complex Heterocyclic Systems and Macrocycles

The functionalized derivatives of this compound are pivotal starting points for the assembly of more intricate molecular structures, including complex heterocyclic systems and macrocycles. Macrocyclic scaffolds are prevalent in numerous bioactive natural products and pharmaceuticals, but their synthesis presents significant challenges. nih.govnih.gov The ability to introduce versatile functional groups onto the oxazole ring via the chloromethyl handle allows for the strategic design of precursors for macrocyclization.

The derivatives obtained, as detailed in the previous section, can be elaborated using a variety of modern synthetic methods:

An amine functionality can be acylated and subsequently used in a macrolactamization reaction.

The chloromethyl group can be converted into other functionalities suitable for transition metal-catalyzed cross-coupling reactions, which are powerful tools for macrocycle construction. nih.gov For instance, conversion to an organometallic species or a different halide could enable participation in reactions like Suzuki, Stille, or Sonogashira couplings to form the macrocyclic ring. univie.ac.at

The significance of oxazole-containing macrocycles is exemplified by natural products like Diazonamide A, a marine-derived compound with a complex bis-oxazole macrocyclic structure. univie.ac.at The synthesis of such molecules relies on the availability of versatile heterocyclic building blocks that can be strategically linked and cyclized. While the reported syntheses of these specific natural products may not start from this compound, they underscore the importance of such building blocks in accessing complex molecular targets.

Role in the Synthesis of Advanced Organic Materials

The application of organic molecules has expanded beyond medicine into the realm of materials science, particularly in the development of advanced organic materials for electronics. jhu.edursc.org Organic crystalline materials are promising candidates for next-generation flexible electronics due to their molecular diversity, low cost, and processability. rsc.org The electronic and photophysical properties of these materials are dictated by their molecular structure.

Oxazole-containing compounds have shown potential in this area. For example, 2-substituted 4,5-diaryloxazole systems exhibit photochemical responses that could be harnessed in scintillation technology. nih.gov this compound serves as a valuable building block for incorporating the oxazole moiety into larger, functional organic materials.

The reactive chloromethyl group allows this building block to be:

Incorporated into Polymers: It can be attached to a polymer backbone as a pendant group, thereby tuning the electronic properties of the bulk material.

Used as a Monomer: After suitable modification, the molecule can act as a monomer in polymerization reactions, such as Stille coupling, to create fully conjugated polymers for applications in organic thin-film transistors (OTFTs). mdpi.com

By integrating the 2-isopropyloxazole core into larger π-conjugated systems, it is possible to design novel materials with tailored properties for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. rsc.org

Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The utility of this compound in synthesis is defined by the specific chemical bonds it can form. Its reactivity is centered on the electrophilic carbon of the chloromethyl group, facilitating the creation of both carbon-heteroatom and carbon-carbon bonds. These bond-forming reactions are fundamental transformations in organic chemistry. nih.gov

The most direct application of this compound involves the formation of bonds between its methylene carbon and a nucleophilic heteroatom. This typically occurs via an SN2 mechanism, where the chloride ion acts as the leaving group. This methodology provides a reliable route to a variety of functionalized products.

Key transformations include:

C-N Bond Formation: Reaction with primary or secondary amines yields N-alkylated products. nih.gov

C-O Bond Formation: Treatment with alkoxides or phenoxides results in the formation of ethers. nih.gov

C-S Bond Formation: Reaction with thiolates or thiocyanate anion affords thioethers and thiocyanates, respectively. nih.gov

The table below details these fundamental carbon-heteroatom bond-forming reactions.

| Bond Formed | Nucleophile | Reaction Type | Significance |

|---|---|---|---|

| Carbon-Nitrogen | Amine | Nucleophilic Substitution | Access to key amine functionalities for pharmaceuticals and further synthesis. |

| Carbon-Oxygen | Alkoxide/Phenoxide | Nucleophilic Substitution (Williamson Ether Synthesis) | Synthesis of ether derivatives with potential biological activity. |

| Carbon-Sulfur | Thiolate | Nucleophilic Substitution | Creation of thioethers, which are versatile synthetic intermediates. nih.gov |

While carbon-heteroatom bond formation is its most common reactivity pattern, this compound is also a valuable substrate for creating new carbon-carbon bonds. This extends its utility beyond simple functional group introduction and allows for the construction of more complex carbon skeletons.

A primary method for C-C bond formation is the alkylation of soft carbon nucleophiles, such as stabilized carbanions. A notable example is the use of an analogous 2-(halomethyl)oxazole in the C-alkylation of a malonate carbanion, which is a key step in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov This demonstrates the ability of the chloromethyl group to react with carbon-based nucleophiles to build more elaborate structures.

Furthermore, the thioether derivatives (formed via C-S bond formation) can be oxidized to the corresponding sulfones. The methylene group adjacent to the sulfone is highly acidic and can be deprotonated to form a stabilized anion, which is an excellent nucleophile for subsequent carbon-carbon bond-forming reactions. nih.gov This two-step sequence transforms the original chloromethyl electrophile into a potent carbon nucleophile, dramatically expanding its synthetic versatility.

Spectroscopic and Analytical Characterization Techniques for Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy for Proton Environments

A ¹H NMR spectrum for 4-(Chloromethyl)-2-isopropyloxazole would be expected to show distinct signals for each unique proton environment. Based on its structure, one would anticipate the following signals:

A singlet for the proton on the oxazole (B20620) ring (H-5).

A singlet for the two protons of the chloromethyl (-CH₂Cl) group.

A septet for the single proton of the isopropyl (-CH(CH₃)₂) group.

A doublet for the six equivalent protons of the two methyl groups within the isopropyl substituent.

The precise chemical shifts (expressed in ppm) of these signals would depend on the electronic environment of the protons, influenced by the electronegativity of adjacent atoms and the aromaticity of the oxazole ring.

¹³C NMR Spectroscopy for Carbon Framework Analysis

A ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms in its structure:

Three signals corresponding to the carbons of the oxazole ring (C-2, C-4, and C-5).

One signal for the chloromethyl carbon (-CH₂Cl).

One signal for the methine carbon of the isopropyl group (-CH(CH₃)₂).

One signal for the two equivalent methyl carbons of the isopropyl group (-CH(CH₃)₂).

The chemical shifts of these carbons would provide insights into their hybridization and bonding environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₀ClNO. A high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this formula. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of radicals such as ·Cl, ·CH₃, and the isopropyl group, leading to the formation of stable carbocations and characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. An IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations from the isopropyl and chloromethyl groups.

C=N and C=C stretching vibrations characteristic of the oxazole ring.

C-O-C stretching of the oxazole ether linkage.

A C-Cl stretching vibration from the chloromethyl group.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be suitable for this compound. In such a method, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and purity assessment under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Without access to published experimental data, any further detailed discussion would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this specific compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds like many oxazole derivatives. nih.gov In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gaseous phase (carrier gas). copernicus.org The time it takes for a compound to travel through the column, known as the retention time, is a key identifier.

For the analysis of oxazole compounds, GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information on the separated components by analyzing their mass-to-charge ratio and fragmentation patterns. nih.gov This combination is highly effective for identifying reactants, intermediates, products, and potential impurities in a synthesis mixture. nih.govnih.gov The selection of the GC column is critical; fused silica (B1680970) capillary columns with a non-polar or medium-polarity stationary phase are commonly employed for analyzing heterocyclic compounds. nih.gov

Key parameters for GC analysis include the column type, carrier gas flow rate, and the temperature program of the oven. copernicus.org While specific conditions for this compound are not publicly detailed, typical parameters for analyzing similar heterocyclic compounds can be extrapolated.

Table 1: Illustrative GC Parameters for Analysis of Oxazole Derivatives

| Parameter | Typical Value/Type | Purpose |

| Column | TG-5MS (or similar 5% Phenyl Polysilphenylene-siloxane) | Provides good separation for a wide range of semi-polar compounds. |

| Column Dimensions | 30 m length x 0.25 mm inner diameter x 0.25 µm film thickness | Standard dimensions offering a balance of resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. copernicus.org |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for efficient separation. copernicus.org |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial Temp: 60-80°C, hold for 1-2 min; Ramp: 10-15°C/min to 280-300°C; Final hold: 5-10 min | Gradient temperature program allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification based on mass spectra nih.gov, while FID offers robust quantification. americanpharmaceuticalreview.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively for monitoring the progress of organic reactions, identifying compounds, and determining the purity of a sample. byjus.comyoutube.com TLC involves a stationary phase, typically a thin layer of an adsorbent like silica gel or alumina (B75360) coated on a plate, and a liquid mobile phase (solvent system) that moves up the plate via capillary action. youtube.com

In the synthesis of oxazoles, TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the desired product. acs.orgnih.gov A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a chamber with the mobile phase. youtube.com Different compounds in the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation. youtube.com The position of a compound is quantified by its retardation factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. byjus.com

For oxazole derivatives, which are often aromatic and possess moderate polarity, silica gel plates (Silica Gel 60 F254) are commonly used. acs.orgmds-usa.com The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. mds-usa.com Many oxazoles, being conjugated systems, are UV-active. researchgate.net

Table 2: Common TLC Systems for Monitoring Oxazole Synthesis

| Component | Description | Purpose/Function |

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass plates | Polar adsorbent that separates compounds based on polarity. acs.orgmds-usa.com The fluorescent indicator aids in visualization. |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 8:2, 7:3) | A common non-polar/polar solvent system. researchgate.net Adjusting the ratio changes the polarity to achieve optimal separation. |

| Mobile Phase | Toluene/Ethyl Acetate/Formic Acid (e.g., 3:7:0.1) | A multi-component system used for separating compounds with varying functional groups. nih.gov |

| Visualization | UV Lamp (254 nm) | Non-destructive method for viewing aromatic and conjugated compounds which appear as dark spots. youtube.com |

| Visualization | Iodine Chamber | A simple method where the plate is exposed to iodine vapor, which reversibly stains organic compounds brown or yellow. |

| Visualization | Potassium Permanganate (B83412) (KMnO₄) Stain | A strong oxidizing agent that reacts with many functional groups to produce a visible spot, often used for compounds that are not UV-active. |

Advanced Analytical Techniques for Reaction Monitoring and Optimization

Modern pharmaceutical and fine chemical manufacturing increasingly employs advanced analytical techniques for real-time monitoring and control of synthetic processes. nih.govchemrxiv.org These methods provide a deeper understanding of reaction kinetics, impurity formation, and the influence of process parameters, ultimately leading to improved yield, quality, and safety. rsc.org

Process Analytical Technology (PAT) Tools

Process Analytical Technology (PAT) is a framework established to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. bohrium.comresearchgate.net The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying solely on end-product testing. nih.gov

A variety of PAT tools are applied in chemical synthesis, often using spectroscopic methods that can be implemented without extensive sample preparation. researchgate.netamericanpharmaceuticalreview.com

Spectroscopic Tools : Techniques such as Fourier-Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy are frequently used. researchgate.net These methods can monitor the concentration of reactants, products, and intermediates by measuring characteristic vibrational or rotational absorptions.

Chromatographic Tools : On-line High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be integrated with a reactor to automatically sample, dilute, and analyze the reaction mixture at set intervals. nih.govrsc.org This provides quantitative data on the composition of the reaction over time.

Nuclear Magnetic Resonance (NMR) : Flow NMR spectroscopy is a powerful PAT tool that can provide detailed, real-time structural and quantitative information directly from a reaction stream, helping to identify intermediates and byproducts as they form. nih.govrsc.org

In-line and On-line Characterization Methods

A key aspect of PAT is the implementation of in-line and on-line analytical methods, which allow for real-time or near-real-time process monitoring. americanpharmaceuticalreview.com

In-line methods involve placing a sensor or probe directly into the process stream (e.g., a reactor or pipe) for continuous measurement. An example is an FTIR probe inserted into a reaction vessel to monitor the disappearance of a reactant's characteristic peak. This provides immediate feedback on the reaction's progress. americanpharmaceuticalreview.com

On-line methods involve automatically diverting a small portion of the process stream to an analytical instrument located adjacent to the production line. rsc.org The sample is analyzed automatically, and the results are fed back to the process control system. On-line UHPLC-MS is an example of this approach, providing detailed separation and identification of components in near real-time. rsc.org

The integration of these advanced analytical techniques enables a data-rich approach to synthesis. chemrxiv.org For the production of a compound like this compound, PAT could be used to precisely determine the reaction endpoint, control temperature based on real-time concentration data, and minimize the formation of impurities, leading to a more efficient and robust manufacturing process. nih.gov

Computational and Theoretical Investigations of 4 Chloromethyl 2 Isopropyloxazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Such studies for 4-(Chloromethyl)-2-isopropyloxazole would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine its electronic structure. researchgate.net Key parameters that would be investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

These calculations would provide insights into the molecule's reactivity. For instance, the HOMO and LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. tandfonline.com

However, a specific search for quantum chemical investigations on this compound has not yielded any published research. Therefore, no data on its HOMO-LUMO gap, charge distribution, or MEP is available.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve computational simulations to map out the potential energy surfaces of its reactions. This analysis helps in identifying the most probable reaction pathways and the structures of the transition states involved.

Such studies could, for example, investigate the nucleophilic substitution reactions at the chloromethyl group, a likely reactive site. By calculating the activation energies for different potential pathways, researchers could predict reaction kinetics and selectivity. chemcomp.com

Despite the utility of these methods, there are no specific studies in the scientific literature that model the reaction pathways or calculate the transition state energies for reactions involving this compound.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound would focus on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The isopropyl group and the chloromethyl group both allow for rotational isomers (conformers) with varying energies. Computational methods would be employed to identify the most stable conformers and to determine the energy barriers between them. Current time information in Edmonton, CA.

Given that this compound does not possess a chiral center, stereochemical considerations would primarily revolve around any potential E/Z isomerism if reactions were to create a double bond, or the stereochemical outcomes of reactions at a prochiral center.

A thorough literature search found no dedicated studies on the conformational preferences or detailed stereochemical analysis of this compound.

Computational Prediction of Novel Reactivity and Synthetic Strategies

Modern computational chemistry allows for the in silico prediction of new reactions and the rational design of synthetic routes. jcchems.com For this compound, computational tools could be used to screen for potential reactants and to design novel synthetic pathways that are efficient and selective. For example, by simulating the interaction of the oxazole (B20620) with various reagents, new types of reactivity could be uncovered. nih.gov

This predictive approach can accelerate the discovery of new applications for chemical compounds. However, there is no published research that applies these computational prediction methods to explore novel reactivity or to devise new synthetic strategies for this compound.

Data Tables

Due to the absence of specific computational research on this compound, no data tables containing detailed research findings, such as electronic properties, transition state energies, or conformational energy profiles, can be presented.

Future Research Directions in 4 Chloromethyl 2 Isopropyloxazole Chemistry

Development of Novel and More Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives is a well-established field, yet there remains a significant opportunity to develop greener and more efficient methods for preparing 4-(Chloromethyl)-2-isopropyloxazole. bohrium.com Current research emphasizes the move away from stoichiometric reagents and harsh conditions towards catalytic and more environmentally benign processes.

Future synthetic strategies are likely to focus on:

Catalytic Methods : The use of metal catalysts such as gold, silver, copper, and palladium has become central to the synthesis of substituted oxazoles. bohrium.comtandfonline.com Research will likely aim to develop catalysts that can construct the this compound core in a single, high-yield step from readily available precursors. A recently developed highly regioselective process for creating 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride (POCl3) presents a promising avenue. researchgate.net

Green Solvents : Exploring the use of water or other green solvents in reactions like the van Leusen oxazole synthesis could significantly improve the environmental footprint of the production process. nih.gov

Electrochemical and Photochemical Synthesis : Electrochemical methods, which use electricity to drive reactions, offer a clean alternative for synthesizing heterocyclic compounds like oxadiazoles (B1248032) and could be adapted for oxazoles. researchgate.net Similarly, visible light-induced synthesis, which avoids transition metals and external chemical oxidants, represents a mild and sustainable approach to creating polysubstituted oxazoles. rsc.org

Direct Synthesis from Carboxylic Acids : Recent advancements have enabled the direct synthesis of oxazoles from carboxylic acids, which are abundant and stable starting materials. acs.org Adapting these methods for the specific synthesis of this compound could provide a more direct and efficient route.

| Methodology | Key Features | Potential for Sustainability | Relevant Citations |

|---|---|---|---|

| Metal-Catalyzed Cyclizations | High efficiency and selectivity; uses catalysts like Au, Ag, Pd, Cu. | Reduces waste by using catalytic amounts of reagents. | bohrium.comtandfonline.com |

| van Leusen Reaction | Forms oxazole ring from aldehydes and TosMIC. | Can be adapted to use green media like water. | nih.gov |

| Deoxygenation-Chlorination of N-Oxides | Highly regioselective for 4-chloromethyl oxazoles. | Provides a direct route to the target functional group. | researchgate.net |

| Visible Light-Induced Synthesis | Metal-free, oxidant-free, mild conditions. | High energy efficiency and reduced chemical waste. | rsc.org |

| Electrochemical Synthesis | Driven by electricity, avoids bulk chemical reagents. | Minimizes reagent use and byproducts. | researchgate.net |

Exploration of Undiscovered Reactivity Patterns of the Chloromethyl Group

The chloromethyl group at the C4 position is the primary site of reactivity in this compound, serving as a versatile handle for synthetic elaboration. nih.govnih.gov While its use in standard nucleophilic substitution reactions is established, future research will delve into less conventional reactivity patterns.

Key areas for exploration include:

Nucleophilic Substitution : The 2-(halomethyl) group on oxazole rings is an effective scaffold for substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, to create diverse derivatives. nih.gov The 2-bromomethyl analogue offers a more reactive option for C-alkylation. nih.govnih.gov

Oxidative Transformations : The sulfur atom in derivatives like 2-(phenylthiomethyl) oxazole can be easily oxidized to the corresponding sulfone, which then becomes an excellent precursor for carbon-carbon bond formation via stabilized anions. nih.gov

Organometallic Chemistry : Investigating the conversion of the chloromethyl group into an organometallic species (e.g., Grignard or organozinc reagent). This would transform the electrophilic chloromethyl handle into a nucleophilic one, opening pathways to reactions with various electrophiles.

Radical Chemistry : Exploring the participation of the chloromethyl group in radical reactions. Photochemical or radical-initiated processes could lead to novel C-C bond formations and functionalizations not accessible through traditional ionic pathways.

Cascade Reactions : Designing multi-step cascade reactions that are initiated by a transformation at the chloromethyl group. For example, an initial substitution could be followed by an intramolecular cyclization onto the oxazole ring or a substituent, leading to complex polycyclic structures in a single operation.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Future applications include:

Reaction Yield Prediction : ML algorithms, particularly random forest models, have been successfully used to predict the yields of chemical reactions, such as C-N cross-coupling, by analyzing a wide array of molecular and vibrational descriptors. princeton.eduucla.edu This approach could be applied to predict the success of various nucleophilic substitutions on the chloromethyl group, saving significant time and resources. nih.gov

Optimization of Synthesis : AI can analyze the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, stoichiometry) to identify the optimal conditions for synthesizing this compound with the highest yield and purity. technologynetworks.com This is achieved through a feedback loop where an AI model directs experiments performed by an automated synthesis machine and learns from the results. technologynetworks.com

Generality and Accessibility : A key goal is to use AI to find general reaction conditions that work for a broad class of substrates, making complex chemistry more automated and accessible to non-specialists. technologynetworks.com

Building the "Reactome" : By training AI on massive datasets of chemical reactions, researchers are building a "reactome" – a database that can predict the outcomes of reactions, identify the best reagents, and point to gaps in chemical knowledge. pharmaphorum.com This would be invaluable for planning novel synthetic routes involving this compound.

Catalyst Design for Highly Selective Transformations

Catalysis is fundamental to modern organic chemistry, and the design of new catalysts with high selectivity is a major research frontier. tandfonline.com For transformations involving this compound, bespoke catalysts could enable unprecedented levels of control over reactivity.

Future research in catalyst design will likely focus on:

Regioselective Functionalization : While the chloromethyl group is the most reactive site, catalysts could be designed to selectively activate and functionalize the C5 position of the oxazole ring or even C-H bonds on the isopropyl group. Palladium-catalyzed C-H functionalization has already shown promise for azoles. acs.org

Asymmetric Catalysis : If a chiral center is introduced through derivatization of the chloromethyl group, new chiral catalysts could be developed to control the stereochemical outcome of subsequent reactions, leading to enantiomerically pure products.

Metal-Dependent Synthesis : A systematic approach to studying various metal catalysts (e.g., Nickel, Palladium, Chromium, Copper, Manganese) can help in selecting the ideal catalyst for specific transformations of oxazole derivatives, optimizing yields and minimizing byproducts. bohrium.com

Biocatalysis : The use of enzymes (biocatalysts) to perform chemical transformations on the this compound scaffold offers a green and highly selective alternative to traditional chemical catalysts. vapourtec.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors, offers significant advantages in safety, scalability, and control over traditional batch processes. youtube.com Coupling flow chemistry with automated synthesis platforms can dramatically accelerate the exploration of chemical space.

The integration of these technologies for this compound chemistry will involve:

Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of this compound itself. This would allow for safer handling of reagents, better temperature control, and easier scalability compared to batch production. acs.orgevitachem.com

Automated Library Generation : Using an automated flow synthesis platform to rapidly generate a library of derivatives. acs.org By programming the system to mix this compound with a diverse set of nucleophiles in a flow reactor, hundreds of new compounds can be synthesized and purified in a short period. nih.govyoutube.com

Reaction Optimization : Flow chemistry systems are ideal for rapid reaction optimization. Parameters such as temperature, residence time, and reagent ratios can be varied quickly and automatically to find the optimal conditions for a given transformation. youtube.com

Telescoped Synthesis : Designing multi-step syntheses where the crude product from one flow reactor is fed directly into the next, avoiding manual workup and purification steps. This "telescoped" approach can significantly increase the efficiency of producing complex molecules derived from the starting oxazole. allfordrugs.com

Expansion of the Chemical Space through Derivatization Strategies

The ultimate goal of developing the chemistry of this compound is to expand the accessible chemical space for applications in medicinal chemistry, materials science, and agrochemicals. bohrium.comnih.gov The chloromethyl group is a key gateway for this expansion.

Future derivatization strategies will build upon known reactivity to create novel molecular architectures:

Substitution Reactions : As a primary strategy, the chloromethyl group reacts well with a variety of sulfur, nitrogen, and oxygen nucleophiles to yield diverse derivatives. nih.gov

Wittig Chemistry : The chloromethyl group can be converted into a triphenylphosphonium salt. nih.gov This salt is a classic Wittig reagent precursor, enabling the formation of a carbon-carbon double bond and significantly extending the carbon skeleton attached to the oxazole ring.

Click Chemistry : The chloromethyl group can be converted to an azidomethyl group, which is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This would allow for the efficient and modular connection of the oxazole scaffold to a vast array of alkyne-containing molecules. nih.gov

Cross-Coupling Reactions : While direct cross-coupling of the C-Cl bond is challenging, its conversion to a more reactive C-I or C-OTf bond, or to an organometallic species, would open the door to powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment of diverse aryl, vinyl, and alkynyl groups.

| Reagent/Reaction Type | Intermediate/Product Type | Potential for Further Chemistry | Relevant Citations |

|---|---|---|---|

| R-NH₂, R-SH, R-OH (Nucleophiles) | 4-(Alkylaminomethyl)-, 4-(Alkylthiomethyl)-, 4-(Alkoxymethyl)- oxazoles | Introduces diverse functional groups. | nih.gov |

| Triphenylphosphine (PPh₃) | 4-(Triphenylphosphoniomethyl)oxazole salt | Wittig reactions for C=C bond formation. | nih.gov |

| Sodium Azide (NaN₃) | 4-(Azidomethyl)oxazole | Click chemistry (CuAAC) with alkynes. | researchgate.netnih.gov |

| Conversion to Organometallic (e.g., via Mg) | 4-(Oxazolylmethyl)magnesium chloride | Nucleophilic addition to electrophiles. | [---] |

| Palladium-Catalyzed Cross-Coupling | 4-(Arylmethyl)-, 4-(Vinylmethyl)- oxazoles | Builds complex molecular scaffolds. | acs.org |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-isopropyloxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization of precursors like oximes or β-keto esters. For example, a method analogous to the synthesis of 3-(o-chlorophenyl)-5-methyl-4-isoxazole ( ) can be adapted:

React isopropyl-substituted β-keto esters with hydroxylamine derivatives to form oxime intermediates.

Chlorinate the intermediate using reagents like Cl₂ or PCl₅ under controlled conditions.

Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (40–60°C) to enhance cyclization efficiency.

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yields >50% are achievable with stoichiometric control of chlorinating agents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the chloromethyl (-CH₂Cl) group via characteristic splitting patterns (e.g., triplet at δ 4.5–5.0 ppm for -CH₂Cl) and the isopropyl group (doublet of septets near δ 1.2–1.5 ppm).

- ESI-MS : Confirm molecular weight using [M+H]+ or [M+Na]+ peaks (e.g., m/z ~174 for C₇H₁₀ClNO).

- HPLC/GC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Cross-validate with GC-MS for volatile derivatives .

Q. How does the reactivity of the chloromethyl group influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The chloromethyl group is susceptible to nucleophilic attack due to its electrophilic carbon. For example:

- SN2 Reactions : Replace -Cl with -NH₂ or -SH using ammonia or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Steric Effects : The isopropyl group adjacent to the oxazole ring may slow kinetics; use bulky bases (e.g., DBU) to mitigate side reactions .

Advanced Research Questions

Q. What strategies address contradictions in reported physical or spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Synthetic Byproducts : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate impurities (e.g., dechlorinated byproducts).

- Crystallographic Validation : Resolve ambiguities in NMR assignments via single-crystal X-ray diffraction (e.g., CCDC deposition, as in ).

- Batch Variability : Compare melting points (e.g., 49–50°C for analogous compounds in ) and ESI-MS profiles across synthetic batches .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution at the chloromethyl group (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloromethyl carbon) to prioritize reaction sites.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What challenges arise in maintaining the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Degradation : Avoid temperatures >80°C; store at -20°C under inert gas (N₂/Ar).

- Hydrolysis : Use anhydrous solvents (e.g., dried THF over molecular sieves) to prevent Cl⁻ displacement by water.

- Light Sensitivity : Protect from UV exposure using amber glassware during synthesis and storage .

Q. How does steric hindrance from the isopropyl group affect cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ instead of bulky ligands (e.g., XPhos) to accommodate steric constraints.

- Solvent Optimization : Perform reactions in toluene or dioxane at 90–100°C to enhance catalyst turnover.

- Monitoring : Track coupling efficiency via ¹H NMR (disappearance of chloromethyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。